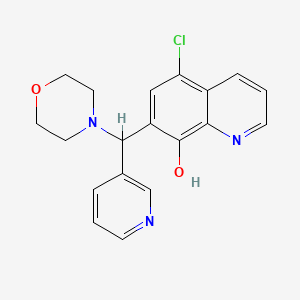

![molecular formula C16H13Cl2NO3 B2566777 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid CAS No. 1396980-63-4](/img/structure/B2566777.png)

2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3,4-Dichlorobenzoyl)amino]acetic acid” and “2-[(3,4-Dichlorobenzoyl)amino]benzoic acid” are organic compounds. They have the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 . These compounds are part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not well-documented .Scientific Research Applications

1. Molecular Machines

A study by Biagini et al. (2020) investigated the use of 2-cyano-2-phenylpropanoic acid, a product of aminolysis and closely related to 2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid, as a fuel for acid-base driven molecular machines. This research highlights the potential for these compounds in operating autonomous molecular machines.

2. Synthesis of β-Hydroxy-α-Amino Acids

In the field of organic chemistry, Davies et al. (2013) demonstrated the synthesis of diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This study indicates the potential application of such compounds in the synthesis of complex organic molecules.

3. Dipeptide Synthesis

Ezawa et al. (2017) used 3-phenylpropanoic acid in the ecological green synthesis of dipeptides. This research points towards the environmentally friendly applications of such compounds in peptide chemistry.

4. C–H Bond Cross-Coupling

Research by Wan et al. (2013) on meta-C–H arylation and methylation of 3-phenylpropanoic acid demonstrates its utility in advanced organic synthesis techniques like cross-coupling of C–H bonds.

5. Optical Activity Studies

Shiraiwa et al. (2003) conducted research on the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, showcasing the compound's relevance in studies involving chirality and optical activity.

6. Peptide Modification

Ni et al. (2015) synthesized a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, demonstrating its application in peptide modification and live cell labeling (Ni et al., 2015).

7. Amino Amide Salts Synthesis

Avila-Montiel et al. (2015) synthesized various amino amides, including derivatives of 3-phenylpropanoic acid, indicating its utility in creating complex organic salts with potential applications in various fields.

8. Biosynthesis in Microorganisms

Kang et al. (2012) used 3-phenylpropanoic acid derivatives in the artificial biosynthesis of phenylpropanoic acids in Escherichia coli, suggesting applications in pharmaceuticals and food ingredients (Kang et al., 2012).

9. Pharmacological Activity Studies

Vasil'eva et al. (2016) explored β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid, for their pharmacological activities, illustrating the compound's relevance in medical research.

10. Thermodynamics in Aqueous Solutions

Pal & Chauhan (2011) conducted a study on the thermodynamics of amino acids, including 2-amino-3-phenylpropanoic acid, in aqueous saccharide solutions, which is essential for understanding protein stabilization.

11. Asymmetric Synthesis

Avenoza et al. (2000) achieved the asymmetric synthesis of quaternary α-amino acids including 2-amino-3-hydroxy-2-methyl-3-phenylpropanoic acids, showing its significance in stereoselective synthesis.

12. Antifungal Peptide Research

Flores-Holguín et al. (2019) used a derivative of 2-amino-3-phenylpropanoic acid in the study of new antifungal tripeptides, indicating its potential in drug design and bioactivity studies.

13. Crystal Structure Analysis

Kumar et al. (2017) synthesized and analyzed the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, showcasing its importance in crystallography and structural chemistry.

14. Inhibitor Synthesis for Pharmacological Studies

Maleki et al. (2019) synthesized carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as an inhibitor for pharmacological studies, indicating its role in understanding drug mechanisms.

15. Isocyanate Derivatives Synthesis

Tsai et al. (2003) synthesized methyl (S)-2-isocyanato-3-phenylpropanoate, a derivative of this compound, highlighting its use in creating complex isocyanates.

16. Tetrazole-Containing Derivatives

Putis et al. (2008) worked on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating its application in synthesizing novel compounds with potential pharmacological uses.

17. Synthesis of Arylaliphatic Aminopropanols

Agababyan et al. (2013) synthesized arylaliphatic aminopropanols containing 3-phenylpropanoic acid fragments, exploring their anti-inflammatory and anticonvulsive activities.

18. Phenylpropanoids in Plants

Deng & Lu (2017) studied the biosynthesis and regulation of phenylpropanoids, including derivatives of 3-phenylpropanoic acid, highlighting their importance in plant biology and human health.

Safety and Hazards

Properties

IUPAC Name |

2-[(3,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c17-12-7-6-11(9-13(12)18)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVWQKUYRUNANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2566700.png)

![N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2566701.png)

![dimethyl 2-{[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]amino}terephthalate](/img/structure/B2566702.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)

![Cyclohexyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2566706.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566707.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)

![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566714.png)

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)